molecular formula C10H17N5O3 B11862707 N-(2-amino-4-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide

N-(2-amino-4-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide

Cat. No.: B11862707
M. Wt: 255.27 g/mol
InChI Key: JZPCGXMJJHDRGX-UHFFFAOYSA-N
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Description

N-(2-amino-4-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide is a complex organic compound belonging to the class of aminopyrimidines This compound features a pyrimidine ring substituted with amino and formamide groups, as well as a hydroxybutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-4-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative, such as 2-amino-4-chloro-6-methylpyrimidine, and introduce the hydroxybutyl side chain through nucleophilic substitution reactions. The formamide group can be introduced via formylation reactions using formic acid or formamide derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-4-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The formamide group can be reduced to an amine.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield aldehydes or ketones, while reduction of the formamide group can produce primary amines.

Scientific Research Applications

N-(2-amino-4-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-amino-4-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The formamide group can also participate in various biochemical reactions, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-hydroxy-6-methylpyrimidine: A simpler pyrimidine derivative with similar functional groups.

    4-amino-2-hydroxymethyl-1-butanol: A related compound with a hydroxybutyl side chain.

Uniqueness

N-(2-amino-4-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide is unique due to its combination of functional groups and the specific arrangement of atoms within its structure. This uniqueness contributes to its diverse range of applications and potential for further research.

Properties

Molecular Formula

C10H17N5O3

Molecular Weight

255.27 g/mol

IUPAC Name

N-[2-amino-4-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]pyrimidin-5-yl]formamide

InChI

InChI=1S/C10H17N5O3/c11-10-13-3-8(14-6-18)9(15-10)12-2-1-7(4-16)5-17/h3,6-7,16-17H,1-2,4-5H2,(H,14,18)(H3,11,12,13,15)

InChI Key

JZPCGXMJJHDRGX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)N)NCCC(CO)CO)NC=O

Origin of Product

United States

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